molecular formula C21H31NO2 B1667371 Bornaprine CAS No. 20448-86-6

Bornaprine

Cat. No.: B1667371
CAS No.: 20448-86-6
M. Wt: 329.5 g/mol
InChI Key: BDNMABJZSXTKAQ-UHFFFAOYSA-N
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Mechanism of Action

Bornaprine is a synthetic anticholinergic medication primarily used to treat Parkinson’s disease and other disorders, including hyperhidrosis .

Target of Action

This compound is an antimuscarinic agent that nonselectively antagonizes muscarinic acetylcholine receptors, M1 and M2 . These receptors play a crucial role in the transmission of nerve impulses in the parasympathetic nervous system .

Mode of Action

This compound interacts with its targets (M1 and M2 receptors) by binding to them and blocking their action. This antagonistic effect inhibits the action of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By blocking the muscarinic acetylcholine receptors, this compound disrupts the normal functioning of this pathway, leading to a decrease in the activity of the parasympathetic nervous system .

Pharmacokinetics

This compound is successfully absorbed into the plasma of humans within 1–2 hours after an oral dose . It has a half-life of approximately 30 hours, indicating a longer metabolism rate for humans . Single oral doses of this compound are excreted in urine and feces .

Result of Action

The molecular and cellular effects of this compound’s action primarily manifest as a reduction in the symptoms of Parkinson’s disease, including akinesia, language difficulties, tremors, and psychological symptoms . As an anticholinergic drug, this compound may also cause side effects such as dry mouth and constipation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic variations can affect how individuals respond to this compound . Additionally, other drugs can interact with this compound, potentially altering its effectiveness or causing adverse effects .

Properties

IUPAC Name

3-(diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO2/c1-3-22(4-2)13-8-14-24-20(23)21(18-9-6-5-7-10-18)16-17-11-12-19(21)15-17/h5-7,9-10,17,19H,3-4,8,11-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNMABJZSXTKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC(=O)C1(CC2CCC1C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864944
Record name 3-(Diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20448-86-6
Record name Bornaprine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20448-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-phenyl-, 3-(diethylamino)propyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Bornaprine?

A1: this compound hydrochloride is an anticholinergic drug that exerts its effects by antagonizing the muscarinic acetylcholine receptors. [, ] While the exact mechanism for its anti-tremor effect is not fully understood, it is believed to primarily involve blocking the action of acetylcholine in the central nervous system. [, , ]

Q2: What is the chemical structure of this compound?

A2: this compound is a racemic mixture of exo and endo epimers. The chemical name for this compound hydrochloride is 3-(diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate hydrochloride. []

Q3: Are there any known metabolites of this compound, and do they possess similar activity?

A3: Yes, this compound undergoes metabolism, primarily via hydroxylation, in various species including rats, dogs, and humans. [, , ] The primary metabolic pathway involves hydroxylation at the C-5 or C-6 position of the bicyclic ring. [] Studies have shown that the 5-hydroxy metabolite of this compound exhibits comparable antimuscarinic activity to the parent compound in vitro, while other hydroxylated metabolites demonstrate reduced activity. []

Q4: How is this compound metabolized in different species?

A4: In rats, the primary metabolite found in feces is a hydroxylated and sulfate-conjugated product, with substitution occurring at the C5 position of the bicyclic ring in the exo position. [] Other metabolites, such as the sulfate conjugate in the exo position at C6 and N-desethyl derivatives, have also been detected. [] In both dogs and humans, the major metabolites identified were hydroxylated forms of this compound and its N-desethyl derivative, with hydroxylation primarily occurring in the bicyclic ring. []

Q5: What is the pharmacokinetic profile of this compound?

A5: this compound is well-absorbed after oral administration in rats, dogs, and humans. [] Peak plasma levels are typically reached within 1-2 hours in rats and dogs and exhibit a longer half-life in humans (approximately 30 hours) compared to rats (5 hours) and dogs (12 hours). [] Excretion occurs through both urine and feces, with a significant portion being eliminated within five days post-administration. []

Q6: Has this compound demonstrated efficacy in treating conditions other than Parkinson's Disease?

A6: Yes, in addition to its use in Parkinson's disease, this compound has been investigated for its potential therapeutic effects in other conditions. Studies have explored its use in treating localized hyperhidrosis, demonstrating promising results in reducing sweating in affected individuals. [, ] Additionally, this compound has been used to manage hyperhidrosis in the acute phase of spinal cord injury patients. []

Q7: What are the known side effects associated with this compound?

A7: As an anticholinergic drug, this compound may cause common anticholinergic side effects such as dry mouth and constipation. [, ] In some cases, more severe adverse effects, including rhabdomyolysis, have been reported, particularly in patients with Parkinson's disease. []

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